N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide
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Overview
Description
N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with an isopropyl group, a trifluoromethyl group, and a dioxaborolane moiety. The presence of these functional groups imparts unique chemical properties, making it valuable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide typically involves multiple steps. One common approach starts with the preparation of the benzamide core, followed by the introduction of the isopropyl and trifluoromethyl groups. The final step involves the formation of the dioxaborolane moiety through a borylation reaction. This process often requires the use of catalysts such as palladium or copper and specific reaction conditions, including controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility. Additionally, stringent quality control measures are implemented to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The trifluoromethyl and isopropyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium or copper. Reaction conditions often involve controlled temperature, pressure, and pH to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides .
Scientific Research Applications
N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications requiring robust and bioavailable compounds .
Properties
Molecular Formula |
C17H23BF3NO3 |
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Molecular Weight |
357.2 g/mol |
IUPAC Name |
N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C17H23BF3NO3/c1-10(2)22-14(23)11-7-8-13(12(9-11)17(19,20)21)18-24-15(3,4)16(5,6)25-18/h7-10H,1-6H3,(H,22,23) |
InChI Key |
ZJVNNZUUVKTMRB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC(C)C)C(F)(F)F |
Origin of Product |
United States |
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